BenchChemオンラインストアへようこそ!

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide

Lipophilicity Molecular weight Drug-likeness

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide (CAS 946281-45-4) is a synthetic, small-molecule oxalamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to the oxalamide bridge, with a phenethyl group on the opposite amide nitrogen. The molecular formula is C22H27N3O2 and the molecular weight is 365.47 g/mol.

Molecular Formula C22H27N3O2
Molecular Weight 365.477
CAS No. 946281-45-4
Cat. No. B2415939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide
CAS946281-45-4
Molecular FormulaC22H27N3O2
Molecular Weight365.477
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C22H27N3O2/c1-25-15-5-8-19-16-18(9-10-20(19)25)12-14-24-22(27)21(26)23-13-11-17-6-3-2-4-7-17/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,23,26)(H,24,27)
InChIKeyJFAMJZBOMYMGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide (CAS 946281-45-4): Structural Identity and Research Classification


N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide (CAS 946281-45-4) is a synthetic, small-molecule oxalamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to the oxalamide bridge, with a phenethyl group on the opposite amide nitrogen . The molecular formula is C22H27N3O2 and the molecular weight is 365.47 g/mol. The compound belongs to a broader chemotype of tetrahydroquinoline-oxalamide conjugates that has been explored in patent literature for P2X3 receptor antagonism [1]; however, no primary research publication or public bioactivity database record directly characterizing the pharmacological activity, selectivity, ADME profile, or in vivo efficacy of this specific compound was identified in a systematic search of PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and WIPO PATENTSCOPE conducted through April 2026.

Why In-Class Substitution of N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide Carries Unquantified Risk


Tetrahydroquinoline-oxalamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where even conservative modifications—such as altering the N-alkyl substituent on the tetrahydroquinoline ring or replacing the phenethyl terminus with phenyl—can redirect target engagement, alter selectivity profiles among closely related purinergic receptor subtypes, or shift physicochemical properties beyond acceptable drug-like ranges [1]. Within the P2X3 antagonist patent space, exemplified compounds spanning tetrahydroquinoline scaffolds show IC50 values ranging from low nanomolar to micromolar against recombinant human P2X3 receptors, demonstrating that subtle structural changes produce order-of-magnitude potency differences [2]. The specific compound discussed here occupies a defined sub-structural niche—1-methyl-tetrahydroquinoline at position 6 with an ethyl linker and a phenethyl-terminated oxalamide—for which no directly measured selectivity or potency data are publicly available; consequently, substitution with a structurally similar in-class analog cannot be assumed to preserve biological performance, ADME behavior, or synthetic tractability.

Quantitative Chemical-Property Evidence Guide for N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide (CAS 946281-45-4) vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Phenethyl vs. Phenyl Terminus in 1-Methyl-Tetrahydroquinoline Oxalamides

The target compound (MW 365.47 g/mol; C22H27N3O2) incorporates a phenethyl terminus on the oxalamide bridge, distinguishing it from the phenyl-terminated analog N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide (CAS 946209-47-8; MW 337.42 g/mol; C20H23N3O2) . The two additional methylene units and higher carbon count increase the molecular weight by 28.05 g/mol (+8.3%). Although experimentally measured logP values are unavailable for either compound, the increased aliphatic character of the phenethyl group is expected to elevate lipophilicity (estimated ΔcLogP ≈ +0.4 to +0.7 log units relative to the phenyl analog) based on fragment-based contribution methods, which would affect passive membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers [1].

Lipophilicity Molecular weight Drug-likeness Oxalamide chemotype

N-Alkyl Substituent Size and Conformational Flexibility: 1-Methyl vs. 1-Propyl Tetrahydroquinoline Comparison

The target compound bears a 1-methyl substituent on the tetrahydroquinoline ring. In contrast, the closest phenethyl-terminated analog identified, N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (CAS 955594-76-0; MW 393.53 g/mol; C24H31N3O2), contains an N-propyl group, adding two additional methylene units to the N-alkyl chain and increasing molecular weight by 28.06 g/mol (+7.7%) relative to the target compound . The larger N-propyl substituent introduces greater steric demand and conformational freedom at the tetrahydroquinoline nitrogen, which may alter receptor binding pocket complementarity, particularly in targets such as P2X3 where patent SAR indicates that N-alkyl chain length modulates antagonist potency [1]. Additionally, increased N-alkyl bulk enhances overall lipophilicity, potentially affecting solubility and metabolic pathways, though no direct comparative experimental data are available for this specific pair.

Conformational flexibility Steric bulk N-alkyl substitution Tetrahydroquinoline SAR

Hydrogen-Bond Donor Count and Rule-of-Five Compliance: Comparative Physicochemical Profile

The target compound possesses two hydrogen-bond donor groups (both amide NH protons) and three hydrogen-bond acceptor groups (two amide carbonyl oxygens and the tetrahydroquinoline tertiary amine nitrogen), yielding an HBD count of 2, an HBA count of 3, a molecular weight of 365.47 g/mol, and a calculated cLogP (estimated) of approximately 3.2–3.8 [1]. This profile satisfies all four Lipinski Rule-of-Five criteria (MW ≤ 500; HBD ≤ 5; HBA ≤ 10; cLogP ≤ 5), consistent with drug-like chemical space. The phenyl-terminated analog (CAS 946209-47-8) also satisfies the Rule of Five but with a marginally lower predicted cLogP range (≈2.5–3.1) and lower molecular weight, while the N-propyl analog (CAS 955594-76-0) pushes closer to the higher end of the acceptable cLogP range (estimated ≈4.0–4.5) . Although all three compounds nominally pass the Rule of Five, their differentiated positions within physicochemical space may translate into distinct solubility, permeability, and metabolic stability profiles relevant to assay compatibility and formulation requirements.

Hydrogen-bond donors Rule of Five Drug-likeness Physicochemical profiling

Rotatable Bond Count and Conformational Entropy: Impact on Target Binding and Selectivity

The target compound contains nine rotatable bonds (excluding the tetrahydroquinoline ring system), conferring substantial conformational flexibility in solution . The phenyl analog (CAS 946209-47-8) has seven rotatable bonds, while the N-propyl analog (CAS 955594-76-0) has eleven. Higher rotatable bond counts are generally associated with increased conformational entropy penalties upon target binding, which can reduce binding affinity unless offset by favorable enthalpic interactions [1]. In the context of P2X3 antagonist development, patent SAR data indicate that linker length and flexibility between the tetrahydroquinoline core and the oxalamide bridge are critical determinants of potency, with even single-methylene alterations producing substantial potency shifts [2]. The target compound's intermediate flexibility—positioned between the more rigid phenyl analog and the more flexible N-propyl analog—may represent a deliberate design choice for balancing conformational pre-organization against induced-fit binding requirements, though no direct comparative binding data exist.

Conformational entropy Rotatable bonds Binding affinity Selectivity

Oxalamide Bridge Geometry and Electronic Character: Core Pharmacophoric Features Shared Across In-Class Analogs

The central oxalamide bridge (-NH-CO-CO-NH-) constitutes the key pharmacophoric element common to the target compound and its closest analogs. This planar, electron-deficient diamide motif can engage in bidentate hydrogen-bonding interactions with target protein backbone or side-chain residues, and its electron-deficient nature contributes to specific molecular recognition events [1]. While the oxalamide core itself is identical across the target compound, the phenyl analog, and the N-propyl analog, the electronic character of the adjacent N-substituents (phenethyl vs. phenyl vs. N-propyl-tetrahydroquinoline) modulates the electron density at the amide carbonyls through inductive and resonance effects, potentially altering hydrogen-bond strength and geometry [2]. In oxalamide-based neuraminidase inhibitors, subtle N-substituent changes were shown to alter carbonyl oxygen electron density and hydrogen-bond acceptor strength, directly impacting inhibitory potency [3]. For the tetrahydroquinoline-oxalamide series, no direct experimental electronic property measurements (e.g., pKa of amide NH, carbonyl IR stretching frequencies) are publicly available for comparative analysis.

Oxalamide pharmacophore Hydrogen bonding Electronic properties Planarity

P2X3 Receptor Antagonist Patent Landscape: Class-Level Potency Range Without Compound-Specific Data

A systematic search of BindingDB entries derived from US Patent 9,212,130 B2 reveals that structurally related tetrahydroquinoline-containing compounds achieve P2X3 antagonist IC50 values spanning from 4 nM to >1,000 nM against recombinant human P2X3 receptors expressed in C6BU-1 cells (pH 7.5) [1]. The most potent exemplified compounds (IC50 = 4–8 nM) incorporate specific substitution patterns that may or may not align with the target compound's architecture. Critically, the target compound (CAS 946281-45-4) was not identified among the exemplified compounds in this patent or in any other public patent or literature source. The Wuhan LL Science and Technology Development Co. patent (US 2022/0048889 A1) further reinforces the SAR steepness within this chemotype, disclosing tetrahydroquinoline derivatives with P2X3 antagonist activity characterized as 'high' but without reporting explicit IC50 values for the specific substitution pattern of the target compound [2]. The target compound's P2X3 activity therefore remains unmeasured, and its potency cannot be inferred from structurally adjacent analogs given the demonstrated SAR sensitivity of this scaffold.

P2X3 antagonism Patent SAR Tetrahydroquinoline chemotype IC50 range

Recommended Application Scenarios for N1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide Based on Current Evidence


Medicinal Chemistry SAR Exploration: Phenethyl-Terminus Probe in Tetrahydroquinoline-Oxalamide P2X3 Antagonist Optimization Programs

Given the demonstrated SAR sensitivity of the tetrahydroquinoline-oxalamide chemotype in P2X3 receptor antagonism [1], this compound can serve as a SAR probe for evaluating the contribution of the phenethyl terminus (vs. phenyl or other aryl/alkyl termini) to target potency, selectivity over P2X2/3 heteromeric receptors, and in vitro ADME parameters. Procurement is justified within systematic analoging campaigns where the phenethyl group is a variable of interest, provided that the compound is profiled head-to-head against the phenyl analog (CAS 946209-47-8) and other N2-varied analogs under identical assay conditions to generate internally consistent SAR data.

Physicochemical Property Benchmarking: Intermediate-Lipophilicity Reference Standard for Oxalamide Library Design

With an estimated cLogP (≈3.2–3.8) positioning it between the less lipophilic phenyl analog (cLogP ≈2.5–3.1) and the more lipophilic N-propyl analog (cLogP ≈4.0–4.5), the target compound can serve as a mid-range lipophilicity benchmark in tetrahydroquinoline-oxalamide library design [2]. Researchers optimizing for balanced solubility-permeability profiles may use this compound as a reference point for validating computational logP predictions, assessing chromatographic hydrophobicity indices (CHI), or calibrating PAMPA permeability assays against structurally characterized in-class standards.

Chemical Biology Tool Compound: Negative Control or Inactive Comparator for Phenotypic Screening Cascades

In the absence of confirmed bioactivity data, this compound may be procured as a structurally matched negative control or inactive comparator for phenotypic screening assays where the primary test compounds are bioactive tetrahydroquinoline-oxalamide derivatives (e.g., confirmed P2X3 antagonists or GPR35 modulators) [3]. Its use as a negative control is contingent upon experimental confirmation that it lacks activity in the specific assay endpoint; procurement should be accompanied by explicit plans for target engagement profiling prior to deployment as a control compound.

Synthetic Methodology Development: Substrate for Oxalamide Coupling and Tetrahydroquinoline Functionalization Optimization

The target compound's structure embodies a fully elaborated oxalamide bridge connecting a functionalized tetrahydroquinoline to a phenethylamine terminus, making it a suitable substrate for developing and benchmarking synthetic methods relevant to oxalamide formation (e.g., oxalyl chloride coupling, CDI-mediated amidation, or oxalate ester aminolysis conditions) [4]. Procurement for synthetic chemistry applications is appropriate when the specific substitution pattern (1-methyl-THQ-6-yl, ethyl linker, phenethyl terminus) aligns with methodological scope requirements.

Quote Request

Request a Quote for N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.